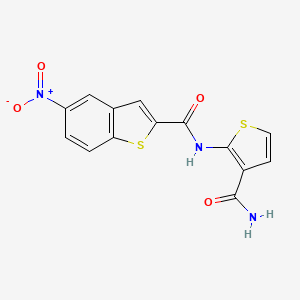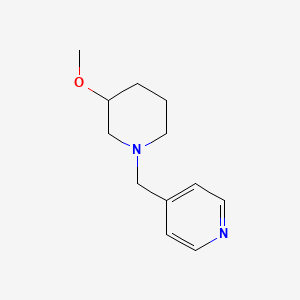![molecular formula C19H21N5O3 B2509623 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-87-6](/img/structure/B2509623.png)
3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be related to the imidazo[5,1-a]isoindole and benzo[4,5]imidazo[2,1-c][1,4]oxazine derivatives discussed in the papers. These compounds are known for their biological activities, which include anti-bacterial, anti-fungal, and anti-oxidant properties .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of dihydroxy indenoimidazolones to yield various imidazoisoindole dione derivatives . Another synthesis route for similar compounds includes the formation of benzylidene derivatives of benzoimidazo oxazine diones . These methods typically involve the use of NMR, mass spectrometry, and elemental analysis for structural confirmation. The synthesis of the compound would likely involve similar techniques and could potentially yield a compound with interesting biological activities.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a purine ring fused with an imidazole ring. The presence of substituents like benzyl and hydroxyethyl groups can influence the compound's electronic distribution and steric hindrance, which in turn can affect its biological activity. The structural analysis of similar compounds is usually performed using NMR techniques, which would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-f]purine derivatives would likely include interactions with biological targets, given their potential biological activities. The oxidation reactions used to synthesize related compounds suggest that the compound may also undergo redox reactions, which could be relevant in its mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple substituents can affect the compound's solubility, stability, and reactivity. The benzyl and hydroxyethyl groups in the compound suggest it may have moderate solubility in organic solvents and could exhibit stability under physiological conditions. The evaluation of these properties would be crucial for determining the compound's suitability for biological applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential antidepressant and anxiolytic applications. For example, a study by Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This indicates potential for mood disorder treatments, highlighting the relevance of these compounds in developing new therapeutic agents (Zagórska et al., 2016).
Novel Synthetic Approaches
Research into the synthesis of related compounds, such as the work by Jamaleddini and Mohammadizadeh (2017), which reported on the novel and efficient synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives, provides a foundation for the synthesis of complex purine derivatives. This work is crucial for the development of new compounds with potential biological activities (Jamaleddini & Mohammadizadeh, 2017).
Propriétés
IUPAC Name |
2-benzyl-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-13(2)24-15-16(20-18(24)22(12)9-10-25)21(3)19(27)23(17(15)26)11-14-7-5-4-6-8-14/h4-8,25H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKJFLCOSCZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)

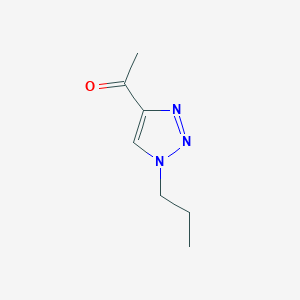
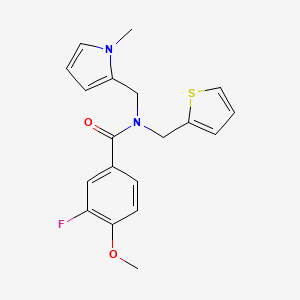
![1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2509547.png)



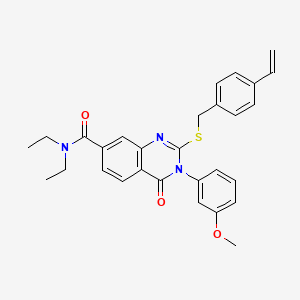
![2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2509556.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)
